2-Cyclohexyl-1,3,6,2-dioxazaborocane

Description

Historical Context and Evolution of Dioxazaborocanes as Boronic Adducts

Dioxazaborocanes, the boronic adducts formed through the condensation of diethanolamine (B148213) derivatives with boronic compounds, were first documented in the mid-1950s. rsc.org For a significant period, their application was narrowly confined to serving as a practical method for the isolation and characterization of boronic adducts, either as final products or as intermediates in a reaction sequence. rsc.orgresearchgate.net This role, while important, relegated them to a status of stable, isolable derivatives rather than active participants in chemical transformations.

The perception and use of dioxazaborocanes have evolved considerably in recent years. rsc.org Initially developed to address the inherent instability of many boronic acids—which are prone to dehydration to form cyclic trimers (boroxines)—dioxazaborocanes provided a more robust and storable alternative. nih.gov The first preparation of a boronic acid was accomplished by Frankland in 1860, but the utility of these compounds was often hampered by their physical properties. vt.edu The development of derivatives like pinacol (B44631) esters offered improved stability, but their purification often required chromatography or distillation. nih.gov Dioxazaborocanes emerged as a solution, offering air- and water-stable adducts that are often crystalline and easy to isolate. researchgate.netnih.gov This shift marked their transition from mere curiosities for characterization to valuable protected forms of boronic acids. rsc.orgrsc.org More recently, their role has expanded further, with direct involvement in chemical reactions where they have demonstrated performance equivalent or superior to their boronic acid counterparts. rsc.orgresearchgate.net

Structural Characteristics of the 1,3,6,2-Dioxazaborocane Motif

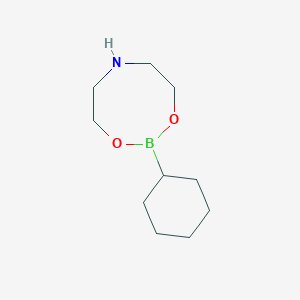

The defining feature of the 1,3,6,2-dioxazaborocane structure is a bicyclo[3.3.0]octane-like framework. This is formed by the condensation of a boronic acid (R-B(OH)₂) with diethanolamine (HN(CH₂CH₂OH)₂). The key structural element is the formation of a transannular, intramolecular dative bond between the nitrogen atom's lone pair of electrons and the vacant p-orbital of the sp²-hybridized boron atom. vt.eduacs.org This interaction results in a more stable, tetracoordinate sp³-hybridized boron center. acs.org

The resulting bicyclic structure is not planar. X-ray crystallography studies of various dioxazaborocane derivatives reveal specific conformations and bond lengths that are crucial to their stability and reactivity. researchgate.net For instance, the B-N coordination bond distance in related structures has been measured at approximately 1.662 Å to 1.673 Å. researchgate.net The presence of strong intermolecular N-H···O hydrogen bonding in the crystal lattice of unsubstituted diethanolamine boronates contributes significantly to their high degree of crystallinity. researchgate.net This robust, well-defined three-dimensional structure is fundamental to the compound's stability and ease of handling compared to free boronic acids.

Table 1: Selected B-N Bond Lengths in Dioxazaborocane Analogs This table presents representative data for the key structural feature of the dioxazaborocane motif.

| Compound | B-N Bond Length (Å) | Reference |

|---|---|---|

| C12H16BNO2 (a phenyl derivative) | 1.662 (4) | researchgate.net |

| C12H20BNO2 (a phenyl derivative) | 1.6720 (17) | researchgate.net |

| 6-tert-butyl-2-(3',5'-difluorophenyl)-(N-B)-1,3,6,2-dioxazaborocane | 1.7646 (3) | researchgate.net |

Significance of Dioxazaborocanes in Contemporary Organic Chemistry

The significance of dioxazaborocanes, including 2-Cyclohexyl-1,3,6,2-dioxazaborocane, in modern organic chemistry is substantial, primarily due to their enhanced stability and utility in cross-coupling reactions. researchgate.netnih.gov Boronic acids and their derivatives are cornerstone reagents in synthetic chemistry, most notably for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. researchgate.netresearchgate.net However, the instability and difficult handling of many boronic acids can complicate stoichiometry and reproducibility. nih.gov

Dioxazaborocanes, often referred to as DABO boronates, effectively address these challenges. researchgate.netnih.gov They serve as air-stable, storable, and often crystalline surrogates for boronic acids. researchgate.net This stability allows for their storage for extended periods at room temperature without noticeable degradation. researchgate.net Their use simplifies experimental procedures, as they can often be used directly in coupling reactions without the need for rigorously anhydrous conditions. nih.govresearchgate.net Under the reaction conditions, the dioxazaborocane slowly hydrolyzes to release the active boronic acid, which is necessary for efficient transmetalation in the catalytic cycle. nih.gov

This combination of stability, ease of handling, and effective participation in key transformations has led to their adoption in large-scale industrial synthesis. For example, AstraZeneca has successfully manufactured several diethanolamine boronic esters on a kilogram scale. researchgate.netresearchgate.netsci-hub.se Furthermore, dioxazaborocanes are considered a promising fluoride-free alternative to organotrifluoroborate salts, another class of stabilized boronic acid derivatives, potentially broadening their application in green chemistry and pharmaceutical development. rsc.orgrsc.org

Table 2: Solubility Profile of a Representative Diethanolamine (DEA) Boronic Ester This table illustrates the characteristic low solubility in nonpolar solvents and higher solubility in polar solvents, which facilitates isolation.

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| Heptane | ≤4 | sci-hub.se |

| Methyl tert-butyl ether (MTBE) | ≤4 | sci-hub.se |

| Tetrahydrofuran (THF) | ≤4 | sci-hub.se |

| Ethyl acetate (B1210297) (EtOAc) | ≤4 | sci-hub.se |

| Acetonitrile | ≤4 | sci-hub.se |

| Dimethyl sulfoxide (B87167) (DMSO) | 71.1 | sci-hub.se |

| Methanol | >92.0 | sci-hub.se |

Properties

IUPAC Name |

2-cyclohexyl-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BNO2/c1-2-4-10(5-3-1)11-13-8-6-12-7-9-14-11/h10,12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWXJJCKWJZWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCNCCO1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552625 | |

| Record name | 2-Cyclohexyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122035-40-9 | |

| Record name | 2-Cyclohexyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclohexyl 1,3,6,2 Dioxazaborocane and Its Analogues

Strategies for the Construction of the 1,3,6,2-Dioxazaborocane Ring System

The formation of the 1,3,6,2-dioxazaborocane ring is a well-established method for the protection and stabilization of boronic acids. This is primarily achieved through condensation reactions that bring together a diethanolamine (B148213) derivative and a boronic compound.

Condensation Reactions with Diethanolamine Derivatives and Boronic Compounds

The most direct and common method for synthesizing 2-substituted-1,3,6,2-dioxazaborocanes is the condensation reaction between a boronic acid and diethanolamine or one of its derivatives. rsc.org This reaction is typically straightforward and results in the formation of a stable, bicyclic adduct. The driving force for the reaction is the formation of the thermodynamically stable dioxazaborocane ring, which features an intramolecular B-N coordinate bond.

A general procedure involves the reaction of the desired boronic acid, in this case, cyclohexylboronic acid, with diethanolamine. The reaction is often carried out in a suitable solvent, and the product can be isolated as a crystalline solid. For instance, a similar procedure is used for the synthesis of cyclopropyl-dioxazaborocane, where cyclopropylboronic acid is reacted with diethanolamine in an appropriate solvent, followed by isolation of the solid product. google.com The water formed during the condensation is typically removed to drive the reaction to completion.

The stability of the resulting dioxazaborocane allows for easier handling and purification compared to the parent boronic acid. These adducts can be seen as a protected form of the boronic acid, which can be released under specific conditions, for example, by treatment with a mild acid. google.com

Influence of the Cyclohexyl Substituent on Synthetic Pathways

The nature of the substituent on the boron atom can influence the synthesis and properties of the resulting dioxazaborocane. The cyclohexyl group is a bulky, non-aromatic, electron-donating alkyl group. Its influence on the synthetic pathway can be considered in terms of both steric and electronic effects.

Steric Effects: The steric bulk of the cyclohexyl group may influence the rate of the condensation reaction with diethanolamine. Compared to smaller alkyl groups, the larger cyclohexyl group could potentially hinder the approach of the reagents, possibly requiring longer reaction times or more forcing conditions to achieve high yields.

Electronic Effects: The cyclohexyl group is an electron-donating group, which increases the electron density on the boron atom. This reduces the Lewis acidity of the boron center. A lower Lewis acidity might weaken the dative B-N bond that is crucial for the stability of the dioxazaborocane ring, when compared to derivatives bearing electron-withdrawing substituents. However, the formation of the five-membered rings in the bicyclic system is a powerful thermodynamic driving force that still favors the formation of the adduct.

While general principles of steric and electronic effects can be inferred, specific comparative studies on the influence of the cyclohexyl substituent versus other groups (e.g., aryl, other alkyls) on the kinetics and thermodynamics of 1,3,6,2-dioxazaborocane formation are not extensively detailed in the reviewed literature.

Targeted Synthesis of Specific 2-Cyclohexyl-1,3,6,2-dioxazaborocane Derivatives

The this compound scaffold can be incorporated into more complex molecules, or the dioxazaborocane moiety itself can be a derivative of a more complex diethanolamine. The following sections detail the synthesis of specific classes of such derivatives.

Preparation of N-Cyclohexyliminodiacetic Acid (CIDA) Protected Boronates for Enhanced Solubility

MIDA boronates are known for their exceptional stability, allowing them to be subjected to a wide range of reaction conditions without decomposition. chem-station.com They are typically crystalline, air-stable solids. The stability is conferred by the strong intramolecular dative B-N bond within the tricyclic structure. The MIDA group can be removed under mild basic conditions to release the free boronic acid.

A hypothetical CIDA-protected boronate would involve the condensation of a boronic acid with N-cyclohexyliminodiacetic acid. The resulting structure would be analogous to a MIDA boronate, with the N-methyl group being replaced by an N-cyclohexyl group. It can be postulated that a CIDA-protected boronate would exhibit similar stability to its MIDA counterpart due to the presence of the intramolecular B-N bond. The introduction of the cyclohexyl group would increase the lipophilicity of the molecule, which could be leveraged to modulate its solubility in organic solvents.

Synthesis of α-Boryl Aldoximes Incorporating the Dioxazaborocane Core

The 1,3,6,2-dioxazaborocane core can be part of a larger functional molecule, such as an α-boryl aldoxime. These compounds are versatile building blocks in organic synthesis. A relevant example is the synthesis of (E)-2-cyclohexyl-2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)acetaldehyde oxime. rsc.org

In this case, the dioxazaborocane is derived from N-methyldiethanolamine and features ketone functionalities on the ring. The synthesis involves the reaction of a borylated aldehyde with hydroxylamine (B1172632) hydrochloride. rsc.org The general procedure for the synthesis of such α-boryl aldoximes involves dissolving the boryl aldehyde and hydroxylamine hydrochloride in a buffered solvent system, followed by the addition of a catalytic amount of aniline. rsc.org The reaction proceeds rapidly, and the product can be isolated after extraction and purification.

Below is a table summarizing the details for a synthesized α-boryl aldoxime containing a cyclohexyl group and a dioxazaborocane-dione core.

| Compound Name | Structure | Yield | Physical State |

| (E)-2-cyclohexyl-2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)acetaldehyde oxime |  | Not explicitly stated for this specific compound, but related syntheses have yields around 45% | White Solid |

Note: The structure provided is a representation based on the compound name. The yield is based on a similar compound from the same source. rsc.org

Enantioselective Approaches to Cyclopropyl (B3062369) Boronate Derivatives Featuring the Dioxazaborocane Scaffold

The synthesis of enantiomerically enriched cyclopropyl boronate derivatives featuring the dioxazaborocane scaffold can be achieved through a two-stage process: first, the enantioselective synthesis of the cyclopropyl boronic acid or its ester, followed by the condensation with diethanolamine to form the stable dioxazaborocane adduct.

Several methods exist for the enantioselective synthesis of cyclopropyl boronates. One such method is the rhodium-catalyzed hydroboration of substituted cyclopropenes, which can provide access to the polysubstituted cyclopropylboronic skeleton in an enantioselective manner. google.com Another powerful strategy is the enantioselective desymmetrization of prochiral 1,2-bisboronic esters on a cyclopropane (B1198618) ring via Suzuki-Miyaura cross-coupling, which can generate enantioenriched cyclopropyl boronates with multiple stereocenters. nih.gov

Once the enantiomerically enriched cyclopropyl boronic acid or a suitable ester thereof is obtained, it can be converted into the corresponding 2-cyclopropyl-1,3,6,2-dioxazaborocane. This is achieved by the standard condensation reaction with diethanolamine. google.com For example, the boronic acid can be generated in situ from its ester and then reacted with diethanolamine in a suitable solvent. The resulting dioxazaborocane derivative is a stable, often crystalline solid that protects the boronic acid moiety while preserving the stereochemical integrity of the cyclopropane ring. This two-step approach allows for the preparation of a wide range of enantiopure cyclopropyl boronate derivatives stabilized by the dioxazaborocane scaffold.

Purification and Isolation Techniques for Dioxazaborocane Compounds

The purification of boronic acids, which can be prone to dehydration and formation of cyclic anhydrides (boroxines), is often facilitated by their conversion into more stable derivatives. Dioxazaborocanes, also known as diethanolamine (DEA) boronic esters, are particularly effective for this purpose. nih.govresearchgate.netrsc.org The general strategy involves the reaction of a boronic acid with diethanolamine, which leads to the formation of a stable, often crystalline, dioxazaborocane adduct. nih.govrsc.org This process is frequently referred to as diethanolamine-promoted complexation.

The inherent stability and crystallinity of dioxazaborocanes allow for their easy isolation from reaction mixtures, thereby separating them from impurities that remain in the solution. nih.gov This technique is not only a method of purification but also provides a stable form for the storage of the boronic acid moiety. nih.govresearchgate.net

Diethanolamine-Promoted Complexation for Enhanced Purity

The reaction between a boronic acid and diethanolamine is a straightforward and efficient method for obtaining dioxazaborocanes in high purity. The process typically involves stirring the boronic acid with diethanolamine in a suitable solvent at room temperature. nih.gov The resulting dioxazaborocane, being a stable solid, often precipitates from the solution and can be isolated by simple filtration. nih.gov

The effectiveness of this purification technique is demonstrated by the high yields and purity of the isolated dioxazaborocane compounds. For instance, the synthesis of various aryl and heteroaryl DABO (2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octanes) boronates from their corresponding boronic acids proceeds in high yield, furnishing the product as a solid that can be purified by filtration and/or recrystallization. nih.gov One specific example involved the synthesis of 2-benzofuranyl DABO boronate, which was isolated in 99% yield after trituration with ethyl acetate (B1210297) to remove excess diethanolamine. nih.gov

While specific data for this compound is not extensively detailed in the literature, the general procedure for alkyl-substituted dioxazaborocanes suggests high efficiency. Studies on the synthesis of dioxazaborocanes with various alkyl groups, including n-butyl and cyclohexyl, have reported yields in the range of 83% to 90%. researchgate.net

The purification process can be summarized in the following steps:

Complexation: The crude boronic acid is dissolved in a solvent, and diethanolamine is added.

Precipitation/Crystallization: The resulting dioxazaborocane precipitates out of the solution. The choice of solvent is crucial; it should be one in which the dioxazaborocane has low solubility at room temperature. rsc.orgsci-hub.se

Isolation: The solid product is collected by filtration. mt.com

Washing: The isolated solid is washed with a small amount of cold solvent to remove any residual soluble impurities. rsc.org

Drying: The purified dioxazaborocane is dried to remove any remaining solvent. rsc.org

For further enhancement of purity, recrystallization can be employed. rochester.edu This involves dissolving the crude dioxazaborocane in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the dioxazaborocane decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor. rsc.orgmt.com

The following table provides representative data on the synthesis of various dioxazaborocane compounds, illustrating the effectiveness of diethanolamine complexation for purification.

| Boronic Acid Precursor | Dioxazaborocane Product | Yield (%) | Purity (%) | Reference |

| Phenylboronic acid | 2-Phenyl-1,3,6,2-dioxazaborocane | 95 | >98 | nih.gov |

| 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-1,3,6,2-dioxazaborocane | 92 | >98 | nih.gov |

| 2-Naphthylboronic acid | 2-(2-Naphthyl)-1,3,6,2-dioxazaborocane | 98 | >98 | nih.gov |

| 2-Furylboronic acid | 2-(2-Furyl)-1,3,6,2-dioxazaborocane | 99 | >98 | nih.gov |

| Cyclohexylboronic acid | This compound | 83-90 (typical for alkyl) | 98 (commercial) | researchgate.netmolbase.com |

Reactivity and Mechanistic Investigations of 2 Cyclohexyl 1,3,6,2 Dioxazaborocane

Fundamental Reaction Pathways of Dioxazaborocane Derivatives

The chemistry of dioxazaborocanes is governed by the dynamic nature of the intramolecular B-N coordination and the reversible formation of the heterocyclic ring.

The boron atom in 2-Cyclohexyl-1,3,6,2-dioxazaborocane is electron-deficient, rendering it a Lewis acid. This acidity facilitates an intramolecular dative bond with the lone pair of electrons on the nitrogen atom within the diethanolamine (B148213) backbone. researchgate.net This B-N coordination is a defining feature of the dioxazaborocane structure. rsc.org Computational studies on analogous phenylboronic acid derivatives show that the formation and strength of this dative bond can be significantly influenced by the surrounding environment, such as the solvent. researchgate.net In some cases, a stable B-N dative bond is favored in solution, leading to shorter bond distances (around 1.7–1.8 Å) compared to in vacuo calculations. researchgate.net This interaction effectively creates a tetracoordinate boron center, which alters the reactivity and stability of the molecule compared to its parent trigonal boronic acid. The control of intramolecular electron transfer by coordinating species to the boron atom has also been demonstrated in related boronate ester systems. rsc.org

The formation of the this compound framework is an equilibrium process, representing a form of reversible covalent interaction. researchgate.netrsc.org The structure is formed by the condensation of cyclohexaneboronic acid and diethanolamine and can dissociate back into these constituent components under specific conditions. rsc.orgnih.gov This dynamic equilibrium is central to its function as a protecting group. rsc.org The stability of the formed adduct is quantified by an association constant (K), which can be finely tuned by modifying the chemical structures of the boronic acid and diethanolamine precursors. nih.gov Research has shown that these association constants can span several orders of magnitude, from 10⁰ to 10³ M⁻¹, depending on the substituents. nih.gov This reversible nature allows for the controlled release of the boronic acid, a key feature in applications like dynamic combinatorial libraries and self-healing materials. researchgate.net

Table 1: Factors Influencing Dioxazaborocane (DOAB) Stability and Equilibrium

| Parameter | Influence on Equilibrium | Research Finding | Reference |

|---|---|---|---|

| pH | Exhibits a bell-shaped pH dependency for stability. | The stability of the dioxazaborocane adduct is maximal at a specific pH. | nih.gov |

| pKa Matching | Maximizes the association constant and stability. | The highest stability is achieved when the pKa values of the diethanolamine (DEA) and the boronic acid (BA) are closely matched. | nih.gov |

| Substituents | Can adjust the association constant over a range of 10⁰ to 10³ M⁻¹. | Modifying the boronic acid and diethanolamine derivatives allows for precise control over the adduct's thermodynamic stability. | nih.gov |

Activation and De-protection Mechanisms of Dioxazaborocanes

The utility of dioxazaborocanes as protecting groups hinges on the ability to cleave the structure and release the active boronic acid under specific, controlled conditions.

The stability of the dioxazaborocane ring is highly sensitive to pH. nih.gov The rate of hydrolysis—the cleavage of the ring by water to release the boronic acid and diethanolamine—is significantly influenced by the acidity of the medium. nih.gov Studies on various dioxazaborocane derivatives reveal a characteristic bell-shaped relationship between pH and stability, with maximum stability occurring when the pKa of the boronic acid is closely matched with that of the diethanolamine. nih.gov Away from this optimal pH, hydrolytic cleavage is accelerated. This acid-mediated reactivity is a key mechanism for deprotection. The kinetics of this hydrolysis can be controlled over a vast range—up to five orders of magnitude—primarily by introducing steric hindrance through substituents on the precursors. nih.gov In some cases, this allows for quasi-static stability, with minimal cleavage over the first hour, followed by a slow release over a period of up to a week. nih.gov

Table 2: Control of Dioxazaborocane Hydrolysis Kinetics

| Controlling Factor | Effect on Hydrolysis Rate | Achievable Timescale | Reference |

|---|---|---|---|

| Steric Hindrance of Substituents | Allows for control over five orders of magnitude. | Can be tuned from rapid dissociation to a slow, week-long cleavage to reach equilibrium. | nih.gov |

| pH | Rate is highly dependent on pH, moving away from the optimal pH for stability increases hydrolysis. | Can be used to trigger or pause the release of the boronic acid. | researchgate.netnih.gov |

The release of the boronic acid from the dioxazaborocane complex can be achieved through non-oxidative methods, primarily by manipulating the chemical equilibrium. researchgate.net Since the formation of the adduct is reversible and highly pH-dependent, adjusting the pH of the solution is a primary strategy for decomplexation. nih.gov By shifting the pH away from the point of maximum stability, the equilibrium is driven towards the dissociated state, releasing the free boronic acid and diethanolamine without the need for harsh oxidants. researchgate.netnih.gov This method offers a mild and controlled release mechanism, which is advantageous for sensitive applications. The exchange with α-nucleophiles, which can be reversibly paused and restarted with pH control, represents another non-oxidative strategy. researchgate.net

An advanced strategy for the controlled release of active molecules involves the use of photolabile protecting groups (PPGs), also known as photocleavable or photosensitive groups. wikipedia.orgnih.gov These groups can be removed using light, which provides exceptional spatial and temporal control over the release of the substrate. wikipedia.org While dioxazaborocanes themselves are not inherently photocleavable, the principles of PPGs are highly relevant to the broader field of boronic acid protection. researchgate.net

Common PPGs include those based on the 2-nitrobenzyl motif. wikipedia.org Upon irradiation with UV light, these groups undergo a Norrish Type II reaction, leading to cleavage and release of the protected functional group. wikipedia.orgnih.gov Other classes of PPGs, such as those based on coumarin (B35378) or phenacyl skeletons, have also been developed and can be used to protect a wide range of functional groups, including alcohols, amines, and carboxylates. nih.gov More recent developments focus on PPGs that operate at higher wavelengths (visible/NIR), such as those derived from BODIPY (borondipyrromethene), which are better suited for in vivo applications due to deeper tissue penetration and reduced phototoxicity. nih.govmdpi.com These strategies represent a powerful, orthogonal method for deprotection that could be integrated with boronic acid chemistry to enable light-triggered release from a protective scaffold. researchgate.net

Mechanistic Insights into Boron-Mediated Chemical Transformations

The utility of this compound in modern synthetic chemistry is intrinsically linked to its role in facilitating complex bond formations. Understanding the mechanisms through which this compound participates in chemical reactions is crucial for optimizing existing methodologies and developing novel synthetic strategies. The following sections explore the mechanistic details of its involvement in transmetalation processes and its potential for inducing stereoselectivity.

Transmetalation Pathways in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and boronic acid derivatives are central to this transformation. The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium catalyst, is a critical and often rate-determining step in the catalytic cycle. soci.orgnih.gov For boronic esters like this compound, the precise mechanism of transmetalation has been a subject of detailed investigation. labinsights.nl

Two primary pathways are generally considered for the transmetalation of organoboron compounds: the "boronate" pathway and the "hydroxo-palladium" pathway. soci.orgnih.gov

The Boronate Pathway (Path A): In this mechanism, the boronic ester is first activated by a base (e.g., hydroxide) to form a more nucleophilic tetracoordinate boronate species. This activated boronate then reacts with the arylpalladium(II) halide complex, leading to the transfer of the organic group to the palladium center. soci.orgnih.gov

The Hydroxo-Palladium Pathway (Path B): Alternatively, the arylpalladium(II) halide complex can react with a base to form a more reactive arylpalladium(II) hydroxo complex. This hydroxo complex then interacts with the neutral boronic ester, facilitating the transmetalation step. soci.orgnih.gov

Studies on various boronic esters have shown that transmetalation can proceed directly from the ester without the need for prior hydrolysis to the corresponding boronic acid. labinsights.nl The rate and operative pathway can be influenced by factors such as the nature of the boronic ester, the base, and the solvent system. soci.orgnih.gov For diethanolamine (DEA) boronates, including the cyclohexyl derivative, their stability and crystallinity make them attractive reagents in cross-coupling reactions. researchgate.netnih.gov

The table below summarizes representative Suzuki-Miyaura coupling reactions involving diethanolamine boronates, illustrating the scope of this class of reagents.

Table 1: Suzuki-Miyaura Coupling of Aryl Nosylates with Diethanolamine Boronates researchgate.net

| Entry | Aryl Nosylate | Diethanolamine Boronate | Product | Yield (%) |

| 1 | 4-Nitrophenyl nosylate | 2-Phenyl-1,3,6,2-dioxazaborocane | 4-Nitrobiphenyl | 85 |

| 2 | 2-Methylphenyl nosylate | 2-(4-Methoxyphenyl)-1,3,6,2-dioxazaborocane | 2-Methyl-4'-methoxybiphenyl | 78 |

| 3 | 4-Chlorophenyl nosylate | This compound | 4-Chloro-1-cyclohexylbenzene | 72 |

Stereochemical Control in Asymmetric Reactions Involving Dioxazaborocanes

The transfer of chirality to a prochiral substrate is a fundamental goal in asymmetric synthesis. Chiral auxiliaries and catalysts play a pivotal role in achieving high levels of stereocontrol. Boron-containing heterocycles, particularly those derived from chiral ligands, have emerged as powerful tools in a variety of asymmetric transformations. labinsights.nl

For a dioxazaborocane like this compound to be effective in stereochemical control, the diethanolamine backbone must be chiral. By starting with an enantiomerically pure N-substituted diethanolamine, a chiral dioxazaborocane can be synthesized. This chiral environment around the boron atom can then influence the stereochemical outcome of a reaction.

The principle of using chiral boronates to control stereochemistry is well-documented in various asymmetric reactions, such as aldol (B89426) additions and allylations. cam.ac.uk In these reactions, the chiral boronate can coordinate to one of the reactants, creating a diastereomeric transition state that favors the formation of one enantiomer of the product over the other.

For instance, in an asymmetric aldol reaction, a chiral boron enolate can be generated in situ. The facial selectivity of the subsequent reaction with an aldehyde is then dictated by the chiral ligands on the boron atom. Similarly, in asymmetric allylations, chiral allylboronates react with aldehydes to produce homoallylic alcohols with high enantioselectivity. The stereochemical outcome is often rationalized by considering the Zimmerman-Traxler transition state model, where steric interactions in the six-membered ring transition state direct the approach of the reactants.

While specific studies detailing the use of this compound in asymmetric catalysis are not extensively reported, the established principles for other chiral boronates provide a clear framework for its potential applications. The synthesis of chiral N-cyclohexyl diethanolamine would allow for the preparation of the corresponding chiral dioxazaborocane, which could then be explored in various asymmetric transformations.

The following table presents examples of asymmetric reactions where chiral boronates have been successfully employed to achieve high levels of stereocontrol.

Table 2: Examples of Asymmetric Reactions Utilizing Chiral Boronates

| Reaction Type | Chiral Boron Reagent | Substrate | Product | Enantiomeric Excess (ee) (%) | Reference |

| Aldol Reaction | (-)-Ipc₂BCl | Propanal | syn-2-Methyl-3-hydroxypentanal | >98 | cam.ac.uk |

| Allylation | (S)-TRIP-PA | Benzaldehyde | (R)-1-Phenyl-3-buten-1-ol | 92 | nih.gov |

| Lithiation-Borylation | Chiral Boronic Ester | Lithiated Carbamate | Chiral Tertiary Boronic Ester | 95 | nih.gov |

Applications of 2 Cyclohexyl 1,3,6,2 Dioxazaborocane in Advanced Organic Synthesis

As a Reagent in Carbon-Carbon Bond Formation

2-Cyclohexyl-1,3,6,2-dioxazaborocane and its derivatives have emerged as versatile and valuable reagents in modern organic synthesis, particularly in the formation of carbon-carbon bonds. These compounds, characterized by a boron atom incorporated into a heterocyclic framework, offer unique reactivity and stability profiles that have been exploited in a range of powerful synthetic methodologies.

Suzuki-Miyaura Cross-Coupling Reactions with Dioxazaborocane Substrates

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, and dioxazaborocanes have carved out a significant niche as effective coupling partners. researchgate.net These bench-stable, crystalline solids offer advantages in handling and purification compared to their boronic acid counterparts. researchgate.net

Dioxazaborocanes as Fluoride-Free Alternatives to Organotrifluoroborate Salts

Dioxazaborocanes are gaining recognition as a viable fluoride-free alternative to organotrifluoroborate salts in Suzuki-Miyaura cross-coupling reactions. rsc.orgrsc.org Organotrifluoroborates, while popular for their stability, require fluoride (B91410) for activation, which can sometimes complicate reaction conditions and product isolation. digitellinc.com Dioxazaborocanes, on the other hand, can participate directly in the catalytic cycle under fluoride-free conditions, streamlining the synthetic process. rsc.orgrsc.org This characteristic makes them an attractive option for chemists seeking milder and more efficient coupling protocols. rsc.org

The development of dioxazaborocanes as direct reactants, rather than just as protecting groups for boronic acids, marks a significant advancement in their application. rsc.org Their ability to undergo chemical transformations with efficacy comparable or even superior to the corresponding boronic acids highlights their potential for broader use in synthesis. researchgate.net

Scope and Limitations in Coupling Heteroaromatic and Aliphatic Substrates

The utility of dioxazaborocanes extends to the coupling of a variety of substrates, including challenging heteroaromatic and aliphatic partners. While significant progress has been made in the Suzuki-Miyaura coupling of heteroarylboronic acids, the use of their dioxazaborocane derivatives offers a stable and easily handleable alternative. researchgate.netnih.gov

Research has demonstrated the successful coupling of various heteroaryltrifluoroborates, and similar reactivity can be anticipated for the corresponding dioxazaborocanes. nih.gov However, challenges can arise with certain substrates. For instance, the coupling of electron-deficient pyridinyl derivatives can be difficult due to their lower stability and reduced nucleophilicity. nih.gov In such cases, optimization of catalyst systems and reaction conditions is often necessary to achieve satisfactory yields.

The table below illustrates the scope of the Suzuki-Miyaura reaction with various boronic acid derivatives, providing insight into the potential applications of dioxazaborocanes with similar substrates.

| Aryl Halide | Boronic Acid Derivative | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | Various | Various | 30-60 | Varies |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd | Various | Various | 30-60 | Varies |

| 4-Halobenzonitriles | Various heteroaryltrifluoroborates | Pd(OAc)₂/RuPhos | K₃PO₄ | n-Butanol | 100 | Good to Excellent |

| Aryl and Heteroaryl Halides | Various heteroaryltrifluoroborates | Pd₂(dba)₃/SPhos or XPhos | K₃PO₄ | n-Butanol | 100 | Good to Excellent |

Hydroboration and Subsequent Functionalization of Unsaturated Systems

The hydroboration of alkenes and alkynes is a fundamental transformation in organic synthesis, providing access to a wide array of organoboranes that can be further functionalized. The use of borane (B79455) adducts, such as those derived from this compound, in hydroboration reactions offers a pathway to valuable boronic esters. organic-chemistry.org

The hydroboration process typically involves the cis-addition of a boron-hydrogen bond across a double or triple bond. orgsyn.org For terminal alkenes, this addition occurs with high regioselectivity, placing the boron atom at the terminal carbon (anti-Markovnikov addition). orgsyn.org The resulting alkyl or alkenyl boronic esters are versatile intermediates that can undergo a variety of subsequent reactions, including oxidation to alcohols, amination, and, notably, cross-coupling reactions. organic-chemistry.orgorgsyn.org

For instance, the hydroboration of a terminal alkene with a suitable borane reagent, followed by treatment with an oxidizing agent like hydrogen peroxide, yields the corresponding primary alcohol. orgsyn.org This two-step sequence provides a reliable method for the anti-Markovnikov hydration of alkenes.

Asymmetric Synthetic Methodologies Utilizing Dioxazaborocane Derivatives

The incorporation of chiral auxiliaries into the dioxazaborocane framework has opened doors to asymmetric synthesis, enabling the preparation of enantiomerically enriched compounds. rsc.orgresearchgate.net These chiral dioxazaborocane derivatives can act as powerful reagents and catalysts in a variety of stereoselective transformations.

Enantioselective Cyclopropanation Reactions for Chiral Cyclopropyl (B3062369) Building Blocks

One of the notable applications of chiral dioxazaborocane derivatives is in enantioselective cyclopropanation reactions. rsc.orgresearchgate.net Chiral cyclopropyl motifs are prevalent in numerous biologically active molecules and natural products, making their stereoselective synthesis a significant area of research. researchgate.net

In this context, chiral dioxazaborocane-based catalysts can facilitate the asymmetric transfer of a carbene or carbene equivalent to an alkene, leading to the formation of optically active cyclopropanes. The specific stereochemical outcome of the reaction is dictated by the chirality of the dioxazaborocane ligand.

The following table presents results from an asymmetric organocatalytic cascade reaction leading to trisubstituted cyclopropanes, demonstrating the potential for achieving high enantioselectivity in such transformations.

| Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 1,2,3-Trisubstituted Cyclopropane (B1198618) | up to 98 | Moderate | up to 99 |

This data underscores the effectiveness of asymmetric catalysis in generating valuable chiral building blocks for further synthetic elaboration. researchgate.net

Chiral Catalyst Systems Employing Dioxazaborocane Compounds

Dioxazaborocane compounds, including this compound, serve as crucial components in the development of chiral catalyst systems for asymmetric synthesis. These systems are instrumental in producing optically active compounds from symmetrically constituted molecules, a process that is highly valued in the pharmaceutical and agrochemical industries. labinsights.nlnih.gov The core principle of this application lies in the formation of chiral Lewis acid catalysts that can effectively control the stereochemical outcome of a reaction. sigmaaldrich.com

Chiral oxazaborolidines, which share a similar boron-heterocycle core with dioxazaborocanes, are widely used in a variety of Lewis acid-catalyzed organic reactions. labinsights.nl They have proven to be particularly effective in the asymmetric reduction of ketones, imines, and quinone imines, as well as in Mukaiyama aldol (B89426) reactions and enantioselective Diels-Alder additions. labinsights.nlalfachemic.com The use of these catalysts often leads to high yields and excellent enantioselectivity in the synthesis of natural and non-natural products, as well as biologically active compounds. labinsights.nl For instance, chiral oxazaborolidines can catalyze the asymmetric reduction of imines, a key method for synthesizing chiral amines, which are important synthons in organic synthesis. alfachemic.com

The effectiveness of these catalyst systems stems from the ability of the chiral ligand, derived from amino alcohols, to create a stereochemically defined environment around the boron center. nih.gov This, in turn, influences the approach of the substrate to the active site, leading to the preferential formation of one enantiomer over the other. youtube.com The development of new chiral ligands, including those based on phosphino-oxazolines and P-stereogenic phosphines, has further expanded the scope and efficiency of these catalytic systems. nih.gov

A notable example of the application of such systems is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.govyoutube.com This method is highly reliable and provides excellent enantiomeric excess for a wide range of substrates. youtube.com The catalyst itself is often derived from the readily available amino acid proline, making it a cost-effective choice for large-scale synthesis. youtube.com

| Reaction Type | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric Ketone Reduction | Oxazaborolidine-borane | Prochiral Ketone | Chiral Secondary Alcohol | High |

| Asymmetric Imine Reduction | Chiral Oxazaborolidine | Imine | Chiral Amine | High |

| Diels-Alder Reaction | Chiral Oxazaborolidinium Ion (COBI) | Diene and Dienophile | Cycloadduct | High |

| Friedel-Crafts Alkylation | Cu(II)/Chiral Bis(oxazoline) | Indole and Nitroolefin | Alkylated Indole | Up to 81% nih.gov |

As a Protecting Group Strategy for Boronic Acids in Multistep Synthesis

In the intricate landscape of multistep organic synthesis, the protection and deprotection of functional groups is a critical strategy. jocpr.com Boronic acids, while being versatile reagents in reactions like the Suzuki-Miyaura coupling, can be unstable and prone to side reactions such as trimerization to form boroxines. chem-station.com To mitigate these issues, boronic acids are often converted into more stable derivatives, with dioxazaborocanes, formed by the condensation of a boronic acid with a diethanolamine (B148213) derivative, serving as an effective protecting group. researchgate.netrsc.org

The use of this compound as a protecting group offers several advantages. The dioxazaborocane structure is generally stable to a range of reaction conditions, including chromatography, allowing for the purification of intermediates without decomposition of the boronic acid moiety. sigmaaldrich.com This stability is crucial in complex synthetic sequences where multiple chemical transformations are performed. jocpr.comnih.gov

The protection strategy involves the reaction of the boronic acid with a suitable diethanolamine. The resulting dioxazaborocane can then be carried through several synthetic steps. When the boronic acid functionality is required for a subsequent reaction, the protecting group can be removed under specific, often mild, conditions to regenerate the free boronic acid. researchgate.netgoogle.com This controlled release is a key aspect of protecting group chemistry. researchgate.net

A well-known example of a boronic acid protecting group is N-methyliminodiacetic acid (MIDA), which forms a stable, charge-neutral adduct with the boronic acid. sigmaaldrich.comgoogle.com MIDA-protected boronates are known for their bench-top stability and compatibility with a wide array of synthetic reagents. sigmaaldrich.com While not a dioxazaborocane, the principles of its use are analogous, highlighting the importance of such protecting group strategies in modern synthesis. google.com

| Protecting Group | Abbreviation | Key Features |

| Pinacol (B44631) | pin | Forms stable boronate esters, compatible with many reactions. chem-station.com |

| N-Methyliminodiacetic acid | MIDA | Forms highly stable, crystalline adducts; allows for slow release of the boronic acid. sigmaaldrich.comgoogle.com |

| Diaminonaphthaleneamide | dan | Forms very stable adducts. chem-station.com |

| Diethanolamine | - | Forms dioxazaborocanes, offering good stability and controlled deprotection. researchgate.netrsc.org |

Development of Latent Reactive Systems via Dioxazaborocanes

The concept of latent reactivity involves the use of a seemingly unreactive functional group that can be activated under specific conditions to participate in a chemical transformation. researchgate.net Dioxazaborocanes, including this compound, are well-suited for the development of such latent reactive systems. researchgate.net This is due to the stable nature of the dioxazaborocane ring, which can mask the reactivity of the boronic acid until its release is triggered by a specific stimulus. researchgate.netmdpi.com

These stimuli-responsive systems are gaining significant attention for applications in areas such as drug delivery and smart materials. mdpi.comnih.gov The release of the active boronic acid can be triggered by various external or internal stimuli, including changes in pH, the presence of specific enzymes, or exposure to light. researchgate.netmdpi.com For example, the boronate ester linkage is known to be responsive to changes in pH, which can be exploited for targeted release in specific biological environments. researchgate.net

In the context of polymer chemistry, dioxazaborocane functionalities can be incorporated into polymer chains. researchgate.net The reversible nature of the bond between the boron and the diethanolamine moiety can be used to create dynamic thermosets with self-healing properties. researchgate.net It has been hypothesized that a chemo-selective and latent reactive sequence could be applied to the 'one-pot' synthesis of epoxy-amine polymers with latent crosslinking through diboronic esters, forming epoxy-amine-dioxazaborocane thermosets. researchgate.net

The development of these systems relies on a careful balance of stability and reactivity. The dioxazaborocane must be stable enough to withstand the conditions of synthesis and storage, yet reactive enough to be cleaved under the desired stimulus to unmask the boronic acid for subsequent reactions. researchgate.net

Contributions to Complex Molecule Synthesis

The synthesis of complex molecules, such as natural products and pharmaceuticals, often requires a strategic and lengthy sequence of reactions. jocpr.comnih.gov The unique properties of this compound and related compounds make them valuable tools in this endeavor. Their application as chiral catalysts and protecting groups, as discussed in the preceding sections, directly contributes to the efficient and selective construction of complex molecular architectures. labinsights.nljocpr.com

The use of chiral dioxazaborocane-based catalyst systems allows for the introduction of specific stereocenters with high fidelity, which is often a critical challenge in the synthesis of biologically active molecules. labinsights.nlmdpi.com Many natural products and drugs exist as a single enantiomer, and their biological activity is highly dependent on their stereochemistry. sigmaaldrich.com Asymmetric catalysis, therefore, plays a pivotal role in their synthesis. labinsights.nlsigmaaldrich.com

Furthermore, the ability to protect the boronic acid functionality as a dioxazaborocane enables chemists to perform a wider range of chemical transformations on other parts of the molecule without affecting the sensitive boronic acid group. jocpr.comchem-station.com This orthogonality is essential for the successful execution of a multi-step synthesis. jocpr.com The development of metal-catalyzed reactions of diazo compounds, for example, has been broadly used in organic synthesis to generate structural complexity rapidly, and the stability of protecting groups like dioxazaborocanes is crucial in such processes. rsc.org

The strategic application of these boron-based technologies facilitates the synthesis of complex targets that might otherwise be difficult to access. By providing solutions for stereocontrol and functional group compatibility, this compound and its analogs have become important components in the synthetic chemist's toolbox for tackling the challenges of modern complex molecule synthesis.

This compound in Advanced Materials Science

The chemical compound this compound is at the forefront of innovations in advanced materials science. Its unique ability to form dynamic covalent bonds is being leveraged to create a new generation of polymers with remarkable properties, including enhanced processability, self-healing capabilities, and improved performance in additive manufacturing. This article explores the significant applications of this compound in the development of sophisticated polymeric materials.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of 2-Cyclohexyl-1,3,6,2-dioxazaborocane, offering profound insights into its electronic and conformational properties.

The intramolecular dative bond between the nitrogen and boron atoms is a defining feature of the this compound structure. ¹¹B and ¹⁵N NMR are pivotal in confirming the presence and stability of this coordination.

Boron-11 (¹¹B) NMR: The chemical shift in ¹¹B NMR is highly sensitive to the coordination number of the boron atom. sdsu.edu For this compound, the boron center is tetracoordinate due to the formation of the N→B dative bond, which results in a significant upfield shift compared to its tricoordinate precursors. sdsu.edu The expected chemical shift for the tetracoordinate boron in this dioxazaborocane ring system is typically observed in the range of δ = 5 to 15 ppm. This is in stark contrast to tricoordinate boronic esters, which resonate at much lower fields (δ ≈ 30 ppm). rsc.orgresearchgate.net The relatively sharp signal in the ¹¹B NMR spectrum is indicative of a stable tetracoordinate environment.

Nitrogen-15 (¹⁵N) NMR: While less commonly reported, ¹⁵N NMR spectroscopy can provide complementary evidence for the N→B coordination. Upon formation of the dative bond, the nitrogen atom becomes part of a quaternary ammonium-like center, leading to a significant change in its electronic environment. This results in a downfield shift in the ¹⁵N NMR spectrum compared to the corresponding free amino alcohol precursor. The magnitude of this shift can be correlated with the strength of the N→B bond.

| Nucleus | Coordination State | Expected Chemical Shift (δ) / ppm | Significance |

| ¹¹B | Tetracoordinate (N→B) | 5 - 15 | Confirms the presence of the intramolecular dative bond. |

| ¹⁵N | Tetracoordinate (N→B) | Shifted downfield relative to precursor | Provides evidence of nitrogen's involvement in coordination. |

¹H and ¹³C NMR are instrumental in delineating the carbon-hydrogen framework of the molecule, confirming the presence of both the cyclohexyl group and the dioxazaborocane ring.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct sets of signals corresponding to the protons of the cyclohexyl ring and the ethylenediamine (B42938) and ethanolamine (B43304) fragments of the dioxazaborocane core. The protons of the cyclohexyl group typically appear as a series of overlapping multiplets in the upfield region (δ ≈ 1.0-2.0 ppm). The protons of the dioxazaborocane ring are expected to be more downfield due to the influence of the neighboring oxygen and nitrogen atoms. The CH₂ groups adjacent to the oxygen and nitrogen atoms will likely appear as complex multiplets due to diastereotopicity arising from the chiral boron center and the puckered conformation of the eight-membered ring.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule. oregonstate.edu The cyclohexyl group will exhibit signals in the aliphatic region (δ ≈ 25-45 ppm). The carbon atoms of the dioxazaborocane ring will be deshielded and appear at lower fields (δ ≈ 50-75 ppm) due to the attachment of heteroatoms. The chemical shifts of these carbons provide valuable information about the ring conformation. scispace.comresearchgate.net

| Group | ¹H Chemical Shift (δ) / ppm (Predicted) | ¹³C Chemical Shift (δ) / ppm (Predicted) |

| Cyclohexyl CH | ~1.0 - 2.0 (multiplets) | ~40-45 (CH-B) |

| Cyclohexyl CH₂ | ~1.0 - 2.0 (multiplets) | ~25-30 |

| O-CH₂ | ~3.5 - 4.5 (multiplets) | ~60-70 |

| N-CH₂ | ~2.5 - 3.5 (multiplets) | ~50-60 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for the verification of the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is crucial for confirming the elemental composition of the compound. rsc.org For this compound (C₁₀H₂₀BNO₂), the expected monoisotopic mass can be calculated with high precision. Using electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺. The experimentally determined mass should match the theoretical mass to within a few parts per million (ppm), unequivocally verifying the molecular formula.

| Ion | Formula | Theoretical m/z |

| [M+H]⁺ | C₁₀H₂₁BNO₂⁺ | 198.1660 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in this compound. msu.edu

The IR spectrum is expected to display several key absorption bands. The C-H stretching vibrations of the cyclohexyl and dioxazaborocane rings will be prominent in the 2850-3000 cm⁻¹ region. uomustansiriyah.edu.iq The B-O stretching vibrations are typically strong and appear in the 1300-1380 cm⁻¹ range. researchgate.net The C-N stretching vibration is expected around 1000-1250 cm⁻¹. msu.edu The formation of the N→B dative bond can also influence the vibrational frequencies, and a band corresponding to the B-N stretch may be observed, although it can be weak and difficult to assign definitively. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Predicted) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| B-O | Stretching | 1300 - 1380 |

| C-N | Stretching | 1000 - 1250 |

| B-N | Stretching | ~900 - 1000 |

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 2-Cyclohexyl-1,3,6,2-dioxazaborocane with high purity?

- Answer : Synthesis requires optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to minimize side products. Employ a factorial design approach to test variables systematically, using pre-test/post-test frameworks to isolate optimal parameters . Characterization via NMR and XRD should align with theoretical frameworks for boron heterocycles, ensuring structural validation against computational models (e.g., DFT) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Answer : Combine B NMR to confirm boron coordination geometry with IR spectroscopy for B-O/B-N bond identification. Cross-validate results with X-ray crystallography to address discrepancies. Theoretical frameworks (e.g., molecular symmetry predictions) guide spectral interpretation, ensuring alignment between observed data and modeled structures .

Q. What are the foundational applications of this compound in catalysis or materials science?

- Answer : Explore its role as a Lewis acid catalyst in Diels-Alder reactions or as a precursor for boron-doped polymers. Design experiments to compare reactivity with analogous dioxazaborocanes, using controlled variables (substrate, solvent) and statistical analysis to identify trends .

Advanced Research Questions

Q. How do electronic and steric effects of the cyclohexyl group influence the compound’s reactivity?

- Answer : Conduct substituent-controlled studies (e.g., replacing cyclohexyl with aryl or alkyl groups) to isolate steric/electronic contributions. Use Hammett plots or DFT calculations to quantify effects on reaction kinetics and transition states. Theoretical frameworks from organoboron chemistry guide hypothesis formulation .

Q. What methodologies address contradictory data in thermodynamic stability studies of this compound?

- Answer : Apply sensitivity analysis to identify variables (e.g., moisture content, temperature fluctuations) causing instability. Replicate experiments under inert conditions (glovebox) and use calorimetry (DSC) for precise stability measurements. Cross-reference with computational models (MD simulations) to reconcile empirical and theoretical data .

Q. How can AI-driven simulations enhance the design of derivatives with tailored properties?

- Answer : Integrate COMSOL Multiphysics or Gaussian-based models to predict electronic properties and reaction pathways. Train AI algorithms on existing datasets of boron heterocycles to propose novel derivatives. Validate predictions via automated high-throughput synthesis and robotic screening .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets?

- Answer : Use a nonequivalent control group design to compare bioactivity across cell lines or enzymes. Employ fluorescence quenching assays or SPR to quantify binding affinities. Align with theoretical frameworks in medicinal chemistry (e.g., structure-activity relationships) to interpret mechanisms .

Methodological Frameworks

- Theoretical Alignment : Ground hypotheses in organoboron chemistry or heterocyclic reaction mechanisms to ensure relevance and novelty .

- Experimental Rigor : Use factorial designs for variable optimization and pre-test/post-test frameworks for reproducibility .

- Data Reconciliation : Combine empirical measurements (NMR, XRD) with computational models (DFT, MD) to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.